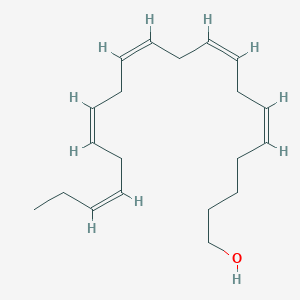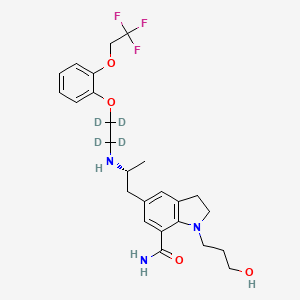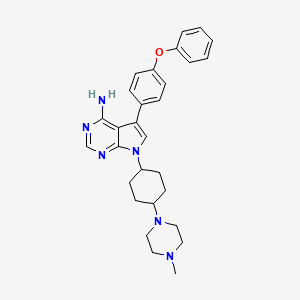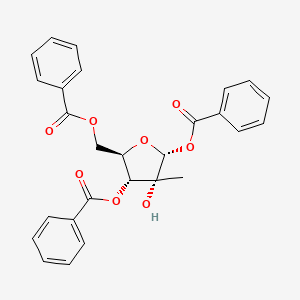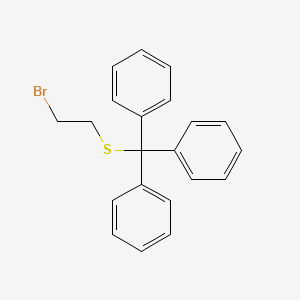![molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4](/img/new.no-structure.jpg)
cis-3-[Dimethylamino)methyl]cyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-3-[Dimethylamino)methyl]cyclobutanol: is a chemical compound with the molecular formula C7H15NO. It is a cyclobutanol derivative where a dimethylamino group is attached to the cyclobutane ring. This compound is a useful intermediate and a building block for various drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-[Dimethylamino)methyl]cyclobutanol typically involves the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cis-3-[Dimethylamino)methyl]cyclobutanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form more stable alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of more stable alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
cis-3-[Dimethylamino)methyl]cyclobutanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of various therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-3-[Dimethylamino)methyl]cyclobutanol involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The cyclobutanol ring provides structural stability and influences the compound’s binding affinity.
Comparación Con Compuestos Similares
- trans-3-[Dimethylamino)methyl]cyclobutanol
- 3-[Dimethylamino)methyl]cyclopentanol
- 3-[Dimethylamino)methyl]cyclohexanol
Comparison:
- Structural Differences: While cis-3-[Dimethylamino)methyl]cyclobutanol has a cis configuration, trans-3-[Dimethylamino)methyl]cyclobutanol has a trans configuration, affecting their chemical reactivity and physical properties.
- Reactivity: The presence of the cyclobutanol ring in this compound makes it more reactive in certain substitution and reduction reactions compared to its cyclopentanol and cyclohexanol analogs.
- Applications: this compound is more commonly used in drug synthesis due to its unique structural features that enhance its binding affinity to biological targets.
Propiedades
Número CAS |
1821838-71-4 |
|---|---|
Fórmula molecular |
C₇H₁₅NO |
Peso molecular |
129.2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


